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Cat. No.: B083967 Get Quote

A Note on the Radionuclide: Initial searches for Cadmium-111 (¹¹¹Cd) labeling protocols

yielded limited results, as ¹¹¹Cd is a stable isotope not typically used for radiolabeling in

biological imaging or therapeutic applications. The vast majority of relevant scientific literature

points towards the use of Indium-111 (¹¹¹In), a gamma-emitting radionuclide widely employed in

single-photon emission computed tomography (SPECT) imaging. Therefore, these application

notes and protocols will focus on the well-established methods for labeling biological

macromolecules with ¹¹¹In.

Introduction
Indium-111 (¹¹¹In) is a valuable radionuclide for in vivo imaging due to its favorable decay

characteristics, including a physical half-life of 2.8 days and the emission of gamma rays

suitable for SPECT imaging. The labeling of biological macromolecules, such as proteins,

antibodies, and nucleic acids, with ¹¹¹In allows for the non-invasive tracking of these molecules

in vivo, providing critical insights into biological processes and the pharmacokinetics of

potential therapeutics.

The most common strategy for labeling macromolecules with ¹¹¹In involves the use of a

bifunctional chelator. This molecule contains a chelating moiety that strongly binds the ¹¹¹In

radiometal and a reactive group that covalently attaches to the macromolecule.

Diethylenetriaminepentaacetic acid (DTPA) is a widely used chelator for this purpose. The

general workflow involves two main steps: first, the conjugation of the bifunctional chelator to

the macromolecule, and second, the radiolabeling of the conjugate with ¹¹¹In.
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These application notes provide detailed protocols for the ¹¹¹In labeling of proteins, antibodies,

and nucleic acids for researchers, scientists, and drug development professionals.

Quantitative Data Summary
The following tables summarize key quantitative data from various ¹¹¹In labeling protocols.

Table 1: ¹¹¹In Labeling of Proteins and Antibodies

Macromolecul
e

Chelator
Labeling
Efficiency (%)

Incubation
Time &
Temperature
(Labeling)

Reference

Polyclonal IgG cDTPA 92 - 96
30 min at RT or

90 min at 4°C
[1]

Bispecific

Antibody
CHX-A"-DTPA >98 1 h at 42°C

Annexin A5 DTPA Not specified 1 h at RT

scFv78-Fc
p-SCN-Bn-CHX-

A"-DTPA
>98 1 h at 42°C

Table 2: ¹¹¹In Labeling of Nucleic Acid Analogs

Macromolecul
e

Chelator
Overall Yield
(%)

Incubation
Conditions

Reference

Peptide Nucleic

Acid (PNA)
DTPA

5 - 7 (cleavage

yield)

Acidic aqueous

solution

cMORF (DNA

analog)
DTPA >90 Not specified

Experimental Workflows (Graphviz)
Below are diagrams illustrating the general experimental workflows for ¹¹¹In labeling.
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Step 1: Conjugation

Step 2: Radiolabeling
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Caption: General workflow for ¹¹¹In labeling of proteins and antibodies.

Step 1: Conjugation

Step 2: Radiolabeling
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Caption: General workflow for ¹¹¹In labeling of nucleic acids and their analogs.

Detailed Experimental Protocols
Protocol 1: ¹¹¹In Labeling of Antibodies using cDTPA
This protocol describes the conjugation of cyclic DTPA anhydride (cDTPA) to a polyclonal

antibody (IgG) followed by radiolabeling with ¹¹¹InCl₃.[1]

Materials:

Polyclonal IgG

Cyclic DTPA anhydride (cDTPA)

Borate buffer (pH 8.2)

Sodium citrate buffer saline (50 mmol/l, pH 6.0)

¹¹¹InCl₃ solution

Dialysis tubing

Instant thin-layer chromatography (ITLC) supplies

Gamma counter

Procedure:

Part A: Conjugation of cDTPA to IgG

Dissolve the polyclonal IgG in borate buffer (pH 8.2).

Add cDTPA to the IgG solution. The molar ratio of cDTPA to IgG should be optimized for the

specific antibody, but a 1:1 ratio can be a starting point.

Incubate the reaction mixture at 4°C for 4 hours with gentle stirring.
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To remove unconjugated cDTPA, dialyze the reaction mixture against sodium citrate buffer

saline (pH 6.0) overnight at 4°C with multiple buffer changes.

Determine the protein concentration of the DTPA-IgG conjugate using a suitable protein

assay.

Store the DTPA-IgG conjugate in aliquots at -80°C.

Part B: Radiolabeling of DTPA-IgG with ¹¹¹In

Thaw an aliquot of the DTPA-IgG conjugate.

In a clean reaction vial, add the desired amount of ¹¹¹InCl₃ to citrate buffer (pH 6.0).

Add the DTPA-IgG conjugate to the ¹¹¹InCl₃ solution.

Incubate the reaction mixture for 30 minutes at room temperature or 90 minutes at 4°C.[1]

Determine the labeling efficiency using ITLC.

The ¹¹¹In-DTPA-IgG is ready for use. If necessary, further purification can be performed using

size-exclusion chromatography.

Protocol 2: ¹¹¹In Labeling of Proteins using a Thiol-
Reactive DTPA Derivative
This protocol is adapted for proteins containing a free thiol group, such as a cysteine residue.

Materials:

Protein with a free thiol group

Thiol-reactive DTPA derivative (e.g., maleimide-DTPA)

Phosphate-buffered saline (PBS), pH 7.2

Ammonium acetate buffer (0.2 M, pH 5.5)
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¹¹¹InCl₃ solution

Size-exclusion chromatography columns (e.g., P6 gel)

BCA protein assay kit

Gamma counter

Procedure:

Part A: Conjugation of Thiol-Reactive DTPA to Protein

Dissolve the protein in PBS (pH 7.2).

Add the thiol-reactive DTPA derivative to the protein solution. The molar ratio should be

optimized.

Incubate the reaction mixture for 2 hours at room temperature with gentle mixing.

Purify the DTPA-protein conjugate from excess chelator using a size-exclusion column

equilibrated with ammonium acetate buffer (pH 5.5).

Determine the protein concentration of the purified conjugate.

Part B: Radiolabeling of DTPA-Protein with ¹¹¹In

To the purified DTPA-protein conjugate in ammonium acetate buffer, add the desired amount

of ¹¹¹InCl₃.

Incubate the reaction for 1 hour at room temperature.

Add a solution of Na₂EDTA to a final concentration of ~2.7 mM to chelate any unbound ¹¹¹In.

Incubate for 10 minutes.

Purify the ¹¹¹In-DTPA-protein by size-exclusion chromatography using a P6 gel column.

Measure the radioactivity of the labeled protein and determine the radiochemical purity.
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Protocol 3: Representative Protocol for ¹¹¹In Labeling of
Nucleic Acids (Adapted from PNA and Oligonucleotide
Labeling)
This protocol provides a general framework for labeling amine-modified nucleic acids or their

analogs with ¹¹¹In. It is based on methods described for peptide nucleic acids (PNAs).

Materials:

Amine-modified nucleic acid (e.g., oligonucleotide, PNA)

DTPA anhydride

Sodium bicarbonate buffer (0.1 M, pH 8.5)

Ammonium acetate buffer (0.1 M, pH 5.5) or other acidic aqueous solution

¹¹¹InCl₃ solution

HPLC system or size-exclusion chromatography columns suitable for nucleic acids

Gamma counter

Procedure:

Part A: Conjugation of DTPA to Amine-Modified Nucleic Acid

Dissolve the amine-modified nucleic acid in sodium bicarbonate buffer (pH 8.5).

Add a molar excess of DTPA anhydride to the nucleic acid solution.

Incubate the reaction at room temperature for 1-2 hours.

Purify the DTPA-nucleic acid conjugate using reverse-phase HPLC or a suitable size-

exclusion column to remove unreacted DTPA.

Lyophilize the purified conjugate.
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Part B: Radiolabeling of DTPA-Nucleic Acid with ¹¹¹In

Dissolve the lyophilized DTPA-nucleic acid conjugate in an acidic aqueous solution, such as

0.1 M ammonium acetate buffer (pH 5.5).

Add the desired amount of ¹¹¹InCl₃ to the conjugate solution.

Incubate the reaction at room temperature for 30-60 minutes.

The radiolabeled nucleic acid can be purified from free ¹¹¹In using size-exclusion

chromatography.

Determine the radiolabeling efficiency and radiochemical purity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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